1-Pyridin-3-yl-hexan-2-one
Description
1-Pyridin-3-yl-hexan-2-one is a ketone derivative featuring a pyridine ring substituted at the 3-position with a hexan-2-one chain. The pyridine moiety contributes to its polarity and hydrogen-bonding capabilities, while the hexan-2-one chain introduces hydrophobic characteristics. Such hybrid structures are often explored for their pharmacological properties, including enzyme inhibition or receptor modulation .
For context, analogous compounds like 3-(Pyridin-2-yl)piperazin-2-one (CAS: 1246548-67-3) are documented as laboratory chemicals with safety profiles, though their functional roles differ significantly .
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-pyridin-3-ylhexan-2-one |
InChI |
InChI=1S/C11H15NO/c1-2-3-6-11(13)8-10-5-4-7-12-9-10/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI Key |
CQZZCIXQWUSUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, insights can be drawn from structurally related molecules:
2.1 Pyridazinone Derivatives (e.g., 5-Chloro-6-phenylpyridazin-3(2H)-ones)
- Synthesis: Pyridazinones are synthesized via nucleophilic substitution, as seen in the preparation of 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones using acetone as a solvent and potassium carbonate as a base .
- Functionalization: Unlike 1-Pyridin-3-yl-hexan-2-one, pyridazinones are often modified at the 2-position with halides or alkyl groups to enhance bioactivity, such as herbicidal or antimicrobial properties .
2.2 Aryloxyacetic Acid Derivatives (e.g., III6 in )
- Structural Features : The compound 1-(3-Cyclopropyl-5-hydroxy-1-methyl-1H-pyrazol-4-yl)-2-((2-nitropyridin-3-yl)oxy)ethan-1-one (III6) shares a pyridine ring but incorporates a nitro group and an ether linkage, enhancing its herbicidal activity .
- Analytical Validation : NMR and HRMS are critical for confirming purity and structure in such derivatives, a methodology that would apply to this compound as well .
2.3 3-(Pyridin-2-yl)piperazin-2-one
- Its piperazin-2-one ring contrasts with the ketone chain in this compound, leading to divergent reactivity and applications .
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